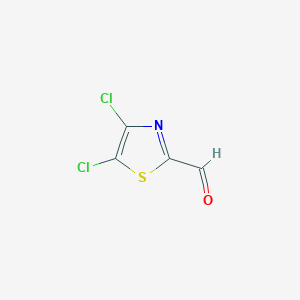
4,5-dichloro-2-Thiazolecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-2-Thiazolecarboxaldehyde: is a chemical compound with the molecular formula C4HCl2NOS and a molecular weight of 182.02 g/mol . It is a thiazole derivative, characterized by the presence of two chlorine atoms at the 4th and 5th positions of the thiazole ring and an aldehyde group at the 2nd position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
科学的研究の応用
Chemistry: 4,5-dichloro-2-Thiazolecarboxaldehyde is used as a building block in the synthesis of more complex thiazole derivatives. These derivatives have applications in organic optoelectronics and materials science.
Biology and Medicine: Thiazole derivatives, including this compound, have been studied for their pharmacological properties. They exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Industry: In industrial applications, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the production of various chemical products.
準備方法
Synthetic Routes and Reaction Conditions: 4,5-dichloro-2-Thiazolecarboxaldehyde can be synthesized through several methods. One common method involves the reaction of 2-chloroacetic acid with thiourea to form thiazolidine-2,4-dione . This intermediate is then reacted with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction mixture is often heated and stirred for several hours, followed by purification steps such as extraction and recrystallization .
化学反応の分析
Types of Reactions: 4,5-dichloro-2-Thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atoms.
Major Products:
Oxidation: Formation of 4,5-dichloro-2-thiazolecarboxylic acid.
Reduction: Formation of 4,5-dichloro-2-thiazolemethanol.
Substitution: Formation of various substituted thiazole derivatives.
作用機序
The mechanism of action of 4,5-dichloro-2-Thiazolecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
類似化合物との比較
2,4-Dichlorothiazole-5-carboxaldehyde: Similar structure but with chlorine atoms at the 2nd and 4th positions.
2-Thiazolecarboxaldehyde: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
Uniqueness: 4,5-dichloro-2-Thiazolecarboxaldehyde is unique due to the specific positioning of the chlorine atoms, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in both research and industrial applications.
特性
IUPAC Name |
4,5-dichloro-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NOS/c5-3-4(6)9-2(1-8)7-3/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGXURZAPLEJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=NC(=C(S1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B2484661.png)

![2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2484664.png)
![2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484665.png)
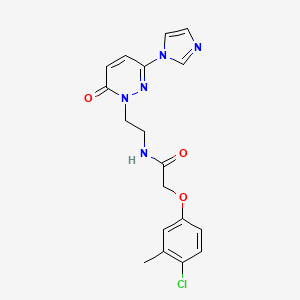
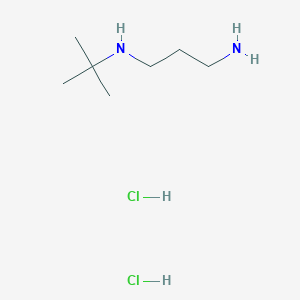
![4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2484671.png)
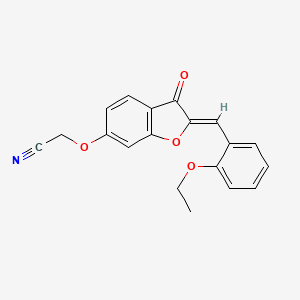
![N-[4-(dimethylamino)phenyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484677.png)
![3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2484678.png)
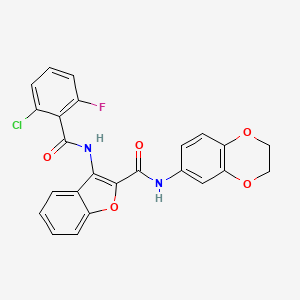
![1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2484684.png)
